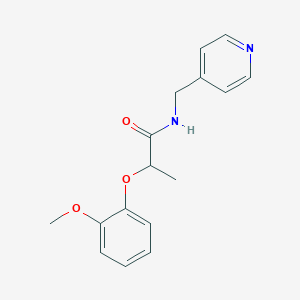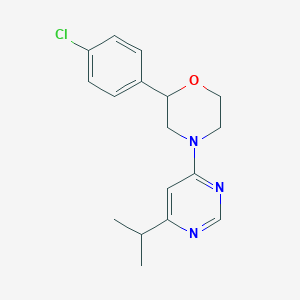amine hydrochloride](/img/structure/B5378117.png)
[2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic intermediate that can be used in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride is not well understood. However, some studies have suggested that this compound may act as a modulator of various enzymes and receptors in the body, including protein kinases, G protein-coupled receptors, and ion channels. Additionally, [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride may also have antioxidant and anti-inflammatory effects, which could contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
[2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. Some studies have suggested that this compound may have anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride may also have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride is not well understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the research and development of [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride. One potential direction is the synthesis of new derivatives of this compound with improved solubility and bioactivity. Additionally, further research is needed to understand the mechanism of action of [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride involves a series of chemical reactions. The starting materials for the synthesis are 3-methoxybenzaldehyde, benzyl bromide, and tetrahydro-2-furanmethanol. These compounds are reacted with each other in the presence of a catalyst and a solvent to form the final product. The yield of the synthesis is typically high, and the purity of the product can be easily achieved through simple purification techniques.
Scientific Research Applications
[2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride has been widely used in scientific research due to its potential applications in various fields. This compound can be used as a building block for the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and fine chemicals. Additionally, [2-(benzyloxy)-3-methoxybenzyl](tetrahydro-2-furanylmethyl)amine hydrochloride has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3.ClH/c1-22-19-11-5-9-17(13-21-14-18-10-6-12-23-18)20(19)24-15-16-7-3-2-4-8-16;/h2-5,7-9,11,18,21H,6,10,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUIAMKVBBGECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)CNCC3CCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)
![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5378058.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)
![5-{3-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5378067.png)

![N-(2-chlorophenyl)-N'-[1-(1-pyruvoylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5378087.png)


![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)
